2-Propyl-4,5-dihydrothiazole
Overview
Description
2-Propyl-4,5-dihydrothiazole is a heterocyclic compound featuring a thiazole ring, which consists of both sulfur and nitrogen atoms. This compound is part of the broader class of thiazoles, which are known for their aromatic properties and significant reactivity due to the presence of sulfur and nitrogen in the ring structure .
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with penicillin-binding proteins (pbps) of bacteria . PBPs are crucial for bacterial cell wall synthesis, and their inhibition can lead to bacterial cell death.
Mode of Action
This could involve the formation of covalent bonds with the target proteins, leading to their inhibition .
Biochemical Pathways
Inhibition of this pathway can disrupt the integrity of the bacterial cell wall, leading to cell lysis and death .
Result of Action
If it acts similarly to other thiazole derivatives, it could potentially lead to bacterial cell death by disrupting cell wall synthesis .
Biochemical Analysis
Biochemical Properties
2-Propyl-4,5-dihydrothiazole plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. This compound has been shown to interact with penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis . The interaction with PBPs suggests that this compound may have potential antibacterial properties. Additionally, it has been observed to interact with other biomolecules, such as receptors and enzymes involved in metabolic pathways, indicating its broad spectrum of biochemical activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been found to affect the expression of genes involved in oxidative stress response and apoptosis . Furthermore, this compound can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of target enzymes . This binding can lead to the inhibition of enzyme function, thereby disrupting normal cellular processes. Additionally, this compound has been shown to induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in the upregulation or downregulation of specific genes, further influencing cellular function.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings have been studied to understand its temporal effects. It has been observed that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to extreme conditions, such as high temperatures or acidic environments, can lead to its degradation. In in vitro and in vivo studies, long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, it can induce toxic effects, including oxidative stress and cellular damage . These findings highlight the importance of dosage optimization to maximize the therapeutic potential of this compound while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been found to participate in the oxidative stress response pathway by modulating the activity of antioxidant enzymes . Additionally, this compound can influence the levels of key metabolites, thereby affecting the overall metabolic flux within the cell . These interactions underscore the role of this compound in maintaining cellular homeostasis and metabolic balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These interactions play a crucial role in determining the bioavailability and efficacy of this compound.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize primarily in the cytoplasm, where it interacts with various cytoplasmic enzymes and proteins . Additionally, this compound can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals . These localization patterns are essential for understanding the precise mechanisms through which this compound exerts its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Propyl-4,5-dihydrothiazole can be synthesized through a general procedure for the synthesis of thiazolines. One method involves the reaction of butyronitrile with appropriate reagents under controlled conditions. For instance, the synthesis can be carried out using 3.85 mL (44 mmol) of butyronitrile, yielding 3.62 g (28.01 mmol) of the compound, which corresponds to a 64% yield .
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often employing advanced techniques such as continuous flow synthesis and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Propyl-4,5-dihydrothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into dihydrothiazole derivatives.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens and alkylating agents are employed under various conditions to achieve substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole compounds depending on the reagents used.
Scientific Research Applications
2-Propyl-4,5-dihydrothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for anticancer and antimicrobial agents.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals
Comparison with Similar Compounds
- 2-Ethyl-4,5-dihydrothiazole
- 2-Benzyl-4,5-dihydrothiazole
- 2-Phenyl-4,5-dihydrothiazole
Comparison: 2-Propyl-4,5-dihydrothiazole is unique due to its specific propyl substitution, which can influence its reactivity and biological activity compared to other similar compounds. For instance, the propyl group may enhance its lipophilicity, potentially improving its ability to interact with lipid membranes and biological targets .
Properties
IUPAC Name |
2-propyl-4,5-dihydro-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NS/c1-2-3-6-7-4-5-8-6/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOHLKSYCRUXPJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NCCS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70177758 | |
Record name | Thiazole, 4,5-dihydro-2-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70177758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23185-09-3 | |
Record name | Thiazole, 4,5-dihydro-2-propyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023185093 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiazole, 4,5-dihydro-2-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70177758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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